Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid

Description

Chemical Identity and Nomenclature

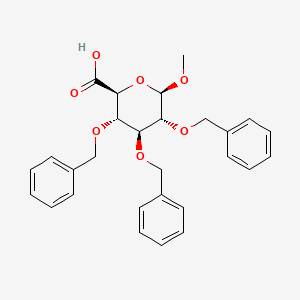

Methyl 2,3,4-tris-O-(phenylmethyl)-β-D-glucopyranosiduronic acid represents a highly functionalized carbohydrate derivative characterized by its systematic benzyl ether protection pattern. The compound bears the Chemical Abstracts Service registry number 4356-82-5 and exhibits a molecular formula of C₂₈H₃₀O₇ with a corresponding molecular weight of 478.53400 daltons. The chemical structure features a β-D-glucopyranosiduronic acid core scaffold where the hydroxyl groups at positions 2, 3, and 4 are protected as benzyl ethers, while the anomeric position carries a methyl glycoside linkage. This protection pattern creates a molecule with distinctive physicochemical properties that facilitate its use in complex synthetic sequences.

The nomenclature of this compound reflects the International Union of Pure and Applied Chemistry systematic naming conventions for carbohydrate derivatives. The designation "tris-O-(phenylmethyl)" indicates the presence of three benzyl ether protecting groups, while the "β-D-glucopyranosiduronic acid" portion specifies the stereochemistry and oxidation state of the core sugar moiety. The methyl group at the anomeric position forms a glycosidic linkage in the β-configuration, providing enhanced stability compared to the corresponding hemiacetal form.

Table 1: Physical and Chemical Properties of Methyl 2,3,4-Tris-O-(Phenylmethyl)-β-D-Glucopyranosiduronic Acid

The compound exhibits a density of 1.25 g/cm³ and possesses a relatively high boiling point of 626.2°C at standard atmospheric pressure, indicating strong intermolecular interactions despite the presence of multiple benzyl protecting groups. The flash point of 205.5°C suggests moderate thermal stability, while the partition coefficient (LogP) value of 4.19850 indicates significant lipophilicity imparted by the benzyl protecting groups. The polar surface area of 83.45000 square angstroms reflects the balance between the polar glucuronic acid core and the lipophilic benzyl substituents.

Historical Context in Carbohydrate Chemistry

The development of methyl 2,3,4-tris-O-(phenylmethyl)-β-D-glucopyranosiduronic acid as a synthetic intermediate emerged from the broader evolution of protecting group strategies in carbohydrate chemistry during the late twentieth century. Glucuronic acid derivatives have long been recognized as essential components of various biological systems, particularly in the formation of glycosaminoglycans and other complex polysaccharides that play crucial roles in cellular recognition and signaling processes. The historical challenge in working with glucuronic acid derivatives lay in the inherent reactivity of the carboxylic acid functionality combined with the multiple hydroxyl groups present on the sugar ring.

The introduction of benzyl ether protecting groups represented a significant advancement in carbohydrate synthesis methodology. Early research demonstrated that benzyl ethers provide excellent stability under a wide range of reaction conditions while remaining removable through hydrogenolysis under mild conditions. This dual functionality of protection and selective removal made benzyl ethers particularly attractive for complex synthetic sequences involving multiple protection and deprotection steps. The systematic protection of the 2, 3, and 4 positions with benzyl groups in glucuronic acid derivatives emerged as a preferred strategy for maintaining selectivity during subsequent transformations.

Research in glucuronic acid chemistry has consistently emphasized the importance of protecting group strategies for successful synthetic outcomes. The development of allyl ester and allyl carbonate protecting groups for glucuronic acid moieties represented early attempts to address the challenges of selective protection and deprotection. These studies established that efficient one-step removal of protecting groups using palladium chemistry could be achieved, providing access to desired glucuronide conjugates in good yields. The evolution toward benzyl ether protection patterns reflected the growing understanding of how protecting groups influence not only the stability of intermediates but also the reactivity and selectivity of glycosylation reactions.

The historical development of this compound also reflects the increasing sophistication of carbohydrate synthesis methodology. Early synthetic approaches to glucuronic acid derivatives often suffered from poor selectivity and low yields due to the competing reactivity of multiple functional groups. The systematic application of benzyl protecting groups, as exemplified in methyl 2,3,4-tris-O-(phenylmethyl)-β-D-glucopyranosiduronic acid, provided a solution to these challenges by creating well-defined intermediates with predictable reactivity patterns. This approach enabled the development of more efficient synthetic routes to complex oligosaccharides and glycoconjugates containing glucuronic acid components.

Role in Glycosylation and Protecting Group Strategies

Methyl 2,3,4-tris-O-(phenylmethyl)-β-D-glucopyranosiduronic acid serves as a crucial building block in modern glycosylation chemistry, where its unique protection pattern enables selective transformations that would be difficult or impossible with unprotected or differently protected substrates. The strategic placement of benzyl ether protecting groups at positions 2, 3, and 4 creates a molecular architecture that balances stability with reactivity, allowing for controlled glycosylation reactions while maintaining the integrity of the glucuronic acid core structure. This protection pattern has proven particularly valuable in the synthesis of complex oligosaccharides where glucuronic acid moieties must be incorporated with high selectivity and yield.

The benzyl protecting groups in this compound exhibit remarkable stability under a wide range of reaction conditions commonly employed in carbohydrate synthesis. Research has demonstrated that benzyl ethers remain intact during acidic glycosylation conditions, basic deprotection sequences, and various oxidation and reduction reactions. This stability profile makes the compound particularly suitable for multi-step synthetic sequences where protecting group migration or premature deprotection could compromise the synthetic outcome. The benzyl groups can be selectively removed through catalytic hydrogenolysis, providing access to the corresponding free hydroxyl groups when required for further functionalization or final deprotection.

Electronic effects imparted by benzyl protecting groups have been shown to significantly influence the reactivity of glycosyl donors in carbohydrate synthesis. Studies examining para-substituted benzyl ether protecting groups have revealed that these substituents can fine-tune glycosyl donor reactivity through remote electronic effects. In the case of methyl 2,3,4-tris-O-(phenylmethyl)-β-D-glucopyranosiduronic acid, the unsubstituted benzyl groups provide a balanced electronic environment that neither strongly activates nor deactivates the substrate, resulting in predictable and controllable reactivity patterns during glycosylation reactions.

Table 2: Comparative Reactivity of Glucuronic Acid Donors with Different Protecting Group Patterns

The application of this compound in glycosylation reactions has demonstrated the importance of protecting group selection for achieving desired stereochemical outcomes. Research investigating new glucuronic acid donors for heparan sulfate synthesis has shown that compounds with benzyl ether protecting groups at the 2, 3, and 4 positions consistently provide β-selective glycosylation products in good to excellent yields. This selectivity arises from the electronic and steric environment created by the benzyl protecting groups, which influences the approach of nucleophilic acceptors during the glycosylation process.

The compound has found particular utility in the modular synthesis of complex oligosaccharides where glucuronic acid components must be incorporated with precise regio- and stereoselectivity. Studies focusing on heparan sulfate analogs have employed similar benzyl-protected glucuronic acid donors to achieve high-yielding glycosylation reactions with various acceptor molecules. The consistent performance of these donors across different acceptor substrates demonstrates the robustness of the benzyl protection strategy and its suitability for diverse synthetic applications.

Recent developments in glycosylation methodology have further expanded the utility of benzyl-protected glucuronic acid derivatives. The introduction of acid-catalyzed activation protocols has shown that compounds like methyl 2,3,4-tris-O-(phenylmethyl)-β-D-glucopyranosiduronic acid can serve as effective glycosyl donors under mild conditions that preserve acid-sensitive functionalities in complex substrates. These mild activation conditions have enabled the synthesis of glucuronide conjugates that would be difficult to access using traditional glycosylation methods requiring harsher reaction conditions.

The protecting group strategy exemplified by this compound has also influenced the development of new synthetic methodologies in carbohydrate chemistry. The success of benzyl ether protection in glucuronic acid chemistry has inspired the exploration of related protecting group systems that offer similar stability and selectivity advantages. Research into modified benzyl protecting groups, including para-substituted variants, has demonstrated that subtle electronic modifications can be used to fine-tune the reactivity of glycosyl donors while maintaining the overall protection strategy.

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O7/c1-31-28-26(34-19-22-15-9-4-10-16-22)24(33-18-21-13-7-3-8-14-21)23(25(35-28)27(29)30)32-17-20-11-5-2-6-12-20/h2-16,23-26,28H,17-19H2,1H3,(H,29,30)/t23-,24-,25-,26+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRUVHJHQXLZGX-YYDZWWTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key steps:

- Selective protection of hydroxyl groups at positions 2, 3, and 4 with phenylmethyl (benzyl) groups.

- Oxidation of the primary alcohol at C-6 to the corresponding carboxylic acid (uronic acid).

- Maintenance of the methyl group at the anomeric center (position 1) to form the methyl glycoside.

- Use of mild reaction conditions to preserve protective groups for further synthetic transformations.

Multi-Step Synthesis Overview

A typical synthesis involves four principal steps, as reported in the literature:

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| 1 | 1,4-Diaza-bicyclo[2.2.2]octane (DABCO) / dichloromethane | Initial protection or activation step |

| 2 | Sodium hydride / N,N-dimethylformamide (DMF); mineral oil; 0 °C | Deprotonation and benzylation of hydroxyl groups |

| 3 | Iron(III) chloride hexahydrate; triethylsilane / dichloromethane | Catalytic hydrogenolysis or selective reduction |

| 4 | 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO) free radical; [bis(acetoxy)iodo]benzene; dichloromethane/water; 0–20 °C | Selective oxidation of primary alcohol to carboxylic acid |

This sequence ensures selective benzyl protection at the 2, 3, and 4 hydroxyl groups and oxidation at the C-6 primary alcohol to yield the uronic acid moiety while preserving the methyl glycoside at C-1.

Selective Oxidation Methodology

A critical step in the synthesis is the selective oxidation of the primary alcohol at C-6 to the carboxylic acid without affecting the benzyl protective groups or other sensitive functionalities. The oxidation method is based on a catalytic nitroxyl radical system using TEMPO and a suitable oxidant, typically 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), under mild conditions.

Key parameters for the oxidation:

| Parameter | Details |

|---|---|

| Catalyst | 2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO) |

| Catalyst loading | 0.05–10 mol % (preferably 1–3 mol %) based on alcohol |

| Oxidant | 1,3-Dibromo-5,5-dimethylhydantoin (stoichiometric to excess, 2–4 equiv. halogen) |

| Solvent | Tetrahydrofuran (THF), tert-butanol, or acetonitrile (tert-butanol preferred) |

| pH control | Buffered with sodium hydrogen carbonate solution; optimal pH 7–9 (preferably ~8) |

| Temperature | 0 °C to 30 °C, preferably room temperature |

| Reaction time | Variable, controlled to prevent overoxidation |

| Protective groups stability | Benzyl, benzoyl, acetyl groups remain intact |

The reaction sequence allows either sequential or simultaneous addition of reagents. The mild conditions ensure selective oxidation of the primary alcohol without cleavage of benzyl ethers or other protecting groups, which is crucial for downstream synthetic utility.

Protective Group Considerations

- Phenylmethyl (benzyl) groups are used to protect the secondary hydroxyls at positions 2, 3, and 4.

- Other protective groups such as benzoyl and acetyl may be employed but benzyl protection is preferred for stability during oxidation.

- The anomeric center is protected as a methyl glycoside, which remains stable throughout the oxidation.

- Amino functions, if present, may be protected by benzyloxycarbonyl, benzoyl, or azide groups.

- The choice of protective groups is critical to withstand the oxidation conditions and allow subsequent deprotection steps.

Example from Patent Literature

A representative example from patent EP0979826A1 describes:

- Dissolving methyl-2,3-O-(phenylmethyl)-β-D-glucopyranoside in THF/water.

- Adding catalytic TEMPO and buffering with sodium hydrogen carbonate.

- Adding 1,3-dibromo-5,5-dimethylhydantoin as oxidant.

- Stirring at room temperature to selectively oxidize the primary alcohol to the uronic acid.

- The product is purified by column chromatography, yielding methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-glucopyranosiduronic acid with intact benzyl protective groups.

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Starting material | Methyl β-D-glucopyranoside derivatives |

| Protective groups | Phenylmethyl (benzyl) at 2,3,4-OH |

| Oxidation catalyst | TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) |

| Oxidant | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |

| Solvent system | THF/water, tert-butanol/water, or acetonitrile/water |

| pH | Buffered at 7–9 with sodium hydrogen carbonate |

| Temperature | 0–30 °C, preferably room temperature |

| Reaction time | Controlled to avoid overoxidation |

| Purification | Column chromatography |

| Yield | Not explicitly reported; typically moderate to high in literature |

Research Findings and Notes

- The nitroxyl-mediated oxidation is highly selective for primary alcohols in the presence of benzyl protective groups, which remain unaffected.

- The reaction conditions are flexible regarding solvent and temperature, allowing adaptation to different scales.

- The method is applicable to oligosaccharides and related glycosaminoglycan intermediates, demonstrating broad utility.

- The mildness of the oxidation step allows preservation of sensitive functional groups and stereochemistry.

- The process is scalable and reproducible, suitable for synthetic carbohydrate chemistry applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: The phenylmethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-glucopyranosiduronic acid (CAS Number: 4356-82-5) is a complex organic compound with significant potential in various scientific research applications. This article explores its applications in fields such as medicinal chemistry, biochemistry, and materials science, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as a drug delivery agent due to its ability to modify the pharmacokinetics of therapeutic compounds. The phenylmethyl groups can enhance the lipophilicity of conjugated drugs, promoting better absorption and bioavailability.

Case Study: Drug Delivery Systems

A study published in Organic Letters explored the synthesis of glycoside derivatives for targeted drug delivery. The incorporation of methyl glucopyranosiduronic acid derivatives demonstrated improved cellular uptake and retention in cancer cells, indicating promising applications in cancer therapy .

Biochemical Research

In biochemical research, this compound is utilized to study glycosylation processes and enzyme interactions. Its structural similarity to natural glycosides allows researchers to investigate the mechanisms of enzyme catalysis and substrate specificity.

Case Study: Enzyme Substrate Interaction

Research conducted by Wan et al. (2019) highlighted the role of glucopyranosiduronic acids in modulating enzyme activity. The study showed that methylated derivatives could serve as effective substrates for glycosyltransferases, providing insights into carbohydrate metabolism .

Materials Science

The unique properties of this compound make it suitable for developing biocompatible materials. Its ability to form hydrogels can be leveraged in tissue engineering and regenerative medicine.

Case Study: Hydrogel Formation

A recent investigation demonstrated that incorporating this compound into polymer matrices resulted in hydrogels with enhanced mechanical properties and biocompatibility. These hydrogels showed potential as scaffolds for cell growth and tissue repair .

Mechanism of Action

The mechanism by which Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired outcomes. The phenylmethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Benzyl vs. Benzoyl Protections : Benzyl groups (in the target compound) offer superior stability under acidic and basic conditions compared to benzoyl groups (e.g., compound 4a in ). However, benzoylated derivatives exhibit higher crystallinity, facilitating purification .

- Fluorinated Derivatives : Introduction of fluorine (e.g., 6,8-difluoro analog ) enhances metabolic stability and alters electronic properties, making such compounds valuable in drug design.

- Acetylated Derivatives : Tri-O-acetylated glucuronides (e.g., ) serve as protected intermediates for further functionalization, though they are more labile under basic conditions.

Stereochemical and Functional Group Variations

- α vs. β Anomeric Configuration: The β-configuration in the target compound mimics natural glucuronides, whereas α-anomers (e.g., compound 4b in ) are less common in biological systems and may exhibit altered enzyme recognition.

- Uronic Acid vs. Neutral Sugars: The presence of the uronic acid moiety (oxidized C6) enhances water solubility and enables conjugation with aglycones, unlike neutral analogs like benzyl-protected mannopyranosides (e.g., ).

Key Research Findings

- Synthetic Efficiency: Benzyl protections enable high-yield synthesis (e.g., 77–79% yields for benzoylated analogs ), though deprotection requires harsher conditions (e.g., hydrogenolysis).

- Biological Activity : Fluorinated glucuronides (e.g., ) show prolonged half-lives in vivo, making them candidates for imaging agents.

- Enzymatic Compatibility: The β-D-configuration is critical for substrate recognition by human β-glucuronidase, whereas α-anomers are inactive .

Biological Activity

Methyl 2,3,4-tris-O-(phenylmethyl)-beta-D-glucopyranosiduronic acid (CAS No. 4356-82-5) is a complex organic compound notable for its diverse biological activities and applications in various scientific fields. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a glucopyranosiduronic acid backbone modified with phenylmethyl groups at the 2, 3, and 4 positions. The molecular formula is with a molecular weight of approximately 478.53 g/mol .

Key Physical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 478.53 g/mol |

| Density | 1.25 g/cm³ |

| Boiling Point | 626.2 °C at 760 mmHg |

| LogP | 4.1985 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The phenylmethyl modifications enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating processes such as glycosylation and cellular signaling.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, which could be leveraged for therapeutic applications in infectious diseases .

Antimicrobial Effects

Several studies have explored the antimicrobial potential of glucopyranosiduronic acids and their derivatives. For instance:

- Study Findings : A recent investigation demonstrated that derivatives similar to this compound showed significant inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities:

- Research Data : In vitro assays indicated that it effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies

-

Case Study on Antimicrobial Activity :

- Objective : To assess the effectiveness of this compound against foodborne pathogens.

- Methodology : Bacterial cultures were treated with varying concentrations of the compound.

- Results : The study found a dose-dependent inhibition of bacterial growth, particularly for Salmonella spp., highlighting its potential as a food preservative.

-

Case Study on Antioxidant Effects :

- Objective : Evaluate the antioxidant potential in cellular models.

- Methodology : Cell lines were exposed to oxidative stress conditions with and without the compound.

- Results : The compound significantly reduced oxidative damage markers compared to controls.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Methyl 2,3,4-tris-O-(phenylmethyl)-β-D-Glucopyranosiduronic acid, and how are they addressed methodologically?

- Answer: The synthesis involves selective protection of hydroxyl groups and stereochemical control during glycosylation. The phenylmethyl (benzyl) groups at positions 2, 3, and 4 protect the hydroxyls from undesired reactivity, while the uronic acid moiety is introduced via oxidation of the primary alcohol. A critical challenge is avoiding anomerization during glycosidic bond formation. Using SnCl₄ as a catalyst, researchers have observed that 1,2-trans-glycosides can anomerize to 1,2-cis products under specific conditions . To mitigate this, reaction parameters like temperature (-5°C to room temperature) and solvent (CH₂Cl₂ or THF) are tightly controlled .

Q. How is the stereochemical purity of the compound validated post-synthesis?

- Answer: Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to confirm the β-configuration of the glycosidic bond and the absence of α-anomers. For example, the coupling constant (J) between H1 and H2 in β-D-glucopyranosides is typically 7–8 Hz, distinguishing it from α-anomers (J ≈ 3–4 Hz) . High-performance liquid chromatography (HPLC) with chiral columns further ensures enantiomeric purity .

Advanced Research Questions

Q. What mechanistic insights explain the anomerization of β-D-glucopyranosiduronic acid derivatives under SnCl₄ catalysis?

- Answer: SnCl₄ promotes anomerization via a dual mechanism: (i) transient formation of a glycosyl oxocarbenium ion intermediate, allowing stereochemical inversion, and (ii) stabilization of the transition state through coordination with the uronic acid’s carboxylate group. Studies show that β-D-glucopyranosiduronic acids anomerize faster than their esterified counterparts due to enhanced oxocarbenium ion stability . Hydrolysis rates of the glycosidic bond correlate with anomerization rates, suggesting a shared intermediate .

Q. How do structural modifications (e.g., aglycon substituents) influence the hydrolysis kinetics of β-D-glucopyranosiduronic acids?

- Answer: Hydrolysis rates depend on the electron-withdrawing/donating nature of the aglycon. For instance, bulky or electron-deficient aglycons (e.g., nitrobenzoyl derivatives) slow hydrolysis by sterically hindering nucleophilic attack or destabilizing the oxocarbenium ion. Experimental data show a 10-fold difference in hydrolysis rates between derivatives with electron-rich (e.g., methoxyphenyl) and electron-poor aglycons .

Q. What strategies are employed to synthesize hyaluronic acid oligosaccharides using this compound as a building block?

- Answer: The compound serves as a uronic acid donor in fluorous-assisted synthesis. For example:

- Step 1: Condensation with a protected glucosamine donor (e.g., 2-deoxy-2-trichloroacetamido-D-glucopyranose) yields disaccharide intermediates.

- Step 2: Sequential deprotection (e.g., LiOH-mediated saponification) and re-protection (e.g., benzoylation) enable elongation to tetra- or hexasaccharides .

- Critical Note: The benzyl groups on the uronic acid must remain intact until final global deprotection to prevent premature oxidation .

Contradictions and Resolutions

- Contradiction: reports faster anomerization of β-D-glucopyranosiduronic acids compared to esters, while emphasizes stability under fluorous synthesis conditions.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.